molecular formula C16H15F2NOS B4117977 N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide

N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4117977
M. Wt: 307.4 g/mol
InChI Key: LNXXTQQUUBWHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as DFTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFTP is a member of the thioamide family and has been shown to exhibit promising biological activity in various studies. In

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood. However, it has been proposed that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. This binding is believed to be reversible and non-covalent in nature. The exact binding mode of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide to enzymes is still under investigation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Inhibition of these enzymes can lead to increased levels of acetylcholine and carbon dioxide in the brain, which can improve cognitive function and reduce intraocular pressure, respectively. In vivo studies have also shown that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide exhibits anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide exhibits potent biological activity at low concentrations, which makes it a suitable candidate for drug development. However, one limitation is that N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide is not very soluble in water, which can make it difficult to work with in aqueous environments. Another limitation is that the mechanism of action of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, which can make it challenging to design experiments to study its biological activity.

Future Directions

There are several future directions for the study of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide. One direction is to investigate the binding mode of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide to enzymes using X-ray crystallography or other structural biology techniques. This information can be used to design more potent inhibitors of these enzymes. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide in vivo to determine its efficacy and toxicity. Additionally, N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent. Finally, N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide can be screened against other enzymes and biological targets to identify new applications for this compound.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease, glaucoma, and cancer. Therefore, N-(3,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide has the potential to be developed into therapeutic agents for these diseases.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-14(17)15(18)9-12/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXXTQQUUBWHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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